Ethyl 3-((tert-butoxycarbonyl)amino)butanoate

Description

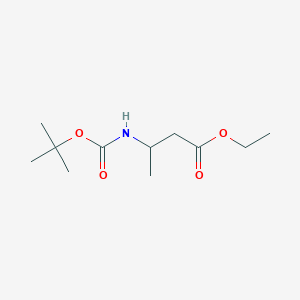

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS: 130985-42-1) is a Boc-protected amino acid ester with the molecular formula C₁₂H₂₃NO₄ (calculated from its Smiles code: CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling or heterocyclic synthesis. This compound is widely utilized as an intermediate in pharmaceutical and organic chemistry, particularly in the synthesis of pyrimidine derivatives (e.g., compound 10 in Fig. 3 of ) and functionalized carbamates .

Properties

CAS No. |

848818-76-8 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C11H21NO4/c1-6-15-9(13)7-8(2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14) |

InChI Key |

MQLFFYVXNZGOTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate can be synthesized through the reaction of ethyl 3-amino butanoate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 3-((tert-butoxycarbonyl)amino)butanoate often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Trifluoroacetic acid: Used for the removal of the Boc protecting group.

Di-tert-butyl dicarbonate:

Major Products Formed

Free amine: Formed upon the removal of the Boc protecting group.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Protecting Group Chemistry

The Boc group in Ethyl 3-((tert-butoxycarbonyl)amino)butanoate serves as a protecting group for amines. This is crucial in multi-step syntheses where selective reactions are required. The Boc group can be removed under acidic conditions, allowing the regeneration of the free amine for further reactions such as coupling with other carboxylic acids or amines.

1.2 Asymmetric Synthesis

The compound's chiral nature makes it valuable for asymmetric synthesis, which is essential for producing enantiomerically pure compounds in pharmaceuticals. Its ability to participate in nucleophilic substitution and hydrolysis reactions enhances its utility in synthesizing complex molecules .

2.1 Pharmacological Properties

While specific biological activities of Ethyl 3-((tert-butoxycarbonyl)amino)butanoate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The chiral configuration suggests potential bioactivity in drug development, particularly in targeting specific biological pathways or receptors.

2.2 Prodrug Development

Research indicates that derivatives of this compound can be utilized as prodrugs. For instance, esterase-sensitive prodrugs have been developed to enhance the delivery of potent inhibitors targeting enzymes like Nicotinamide N-methyltransferase (NNMT). These prodrugs demonstrate improved solubility and bioavailability, critical factors in drug design .

Case Studies and Research Findings

3.1 Synthesis of Related Compounds

A study on the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-isopropoxy-4-oxobutanoic acid demonstrated the efficiency of using Ethyl 3-((tert-butoxycarbonyl)amino)butanoate as a starting material. The reaction yielded high purity products suitable for further biological testing .

3.2 Drug Formulation Strategies

Experimental studies have shown that incorporating Ethyl 3-((tert-butoxycarbonyl)amino)butanoate into formulations can enhance the solubility and stability of active pharmaceutical ingredients (APIs). This is particularly beneficial for compounds with poor water solubility, allowing for more effective therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Protecting Group Chemistry | Used to protect amines during multi-step syntheses |

| Asymmetric Synthesis | Valuable for producing enantiomerically pure compounds |

| Pharmacological Properties | Potential bioactivity suggests usefulness in drug development |

| Prodrug Development | Enhances delivery and bioavailability of potent inhibitors |

| Drug Formulation | Improves solubility and stability of active pharmaceutical ingredients |

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical reactions and can be removed under acidic conditions to reveal the free amine. This process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among Boc-protected amino acid esters significantly influence their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural and Functional Variations

Physicochemical Properties

- Lipophilicity : Fluorinated derivatives (e.g., CAS 2242426-49-7) exhibit higher logP values due to trifluoromethyl groups, enhancing membrane permeability .

- Steric Effects: Branched analogs (e.g., Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate) demonstrate reduced reactivity in SN2 reactions due to steric bulk at C3 .

- Chiral Specificity: The (S)-enantiomer of Ethyl 3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is critical for binding to biological targets like G-protein-coupled receptors .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate, a chiral compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate has the molecular formula C₁₁H₂₁NO₄, with a molecular weight of approximately 231.29 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality is significant for its stability and reactivity in various chemical reactions.

Synthesis

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves several steps:

- Formation of the Boc-protected amine : The amine is protected using Boc anhydride.

- Esterification : The Boc-protected amine is then esterified with ethyl butanoate.

- Purification : The product is purified through standard organic extraction techniques.

This compound can also be synthesized enantioselectively, which is crucial for its biological activity as enantiomers can exhibit distinct pharmacological effects .

Case Studies and Research Findings

- Interaction with Enzymes : A study highlighted the potential of Boc-protected amino compounds to act as enzyme inhibitors, particularly in the context of drug design targeting metabolic enzymes .

- Chiral Influence on Biological Activity : Research has demonstrated that the chiral nature of Ethyl 3-((tert-butoxycarbonyl)amino)butanoate allows it to selectively interact with specific biological receptors, enhancing its potential as a drug candidate.

- Synthesis of Related Compounds : Investigations into related compounds have shown that modifications to the Boc group can significantly alter biological activity, indicating that structural variations are critical in drug development .

Comparative Analysis

To better understand the biological implications of Ethyl 3-((tert-butoxycarbonyl)amino)butanoate, a comparison with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate | C₁₃H₂₂N₂O₄ | Enhanced solubility and potential for CNS activity |

| (R)-Ethyl 3-((tert-butoxycarbonyl)(4-aminophenyl)propanoate | C₁₆H₂₄N₂O₄ | Contains an aromatic amine substituent, enhancing potential biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.